1-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile
Description
1-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile (CAS: 338399-19-2) is a pyrimidinecarbonitrile derivative with a molecular formula of C₁₃H₁₀ClF₃N₄O₃ and a molar mass of 362.69 g/mol . Its structure features:
- A pyridinylamino moiety substituted with chloro and trifluoromethyl groups at positions 3 and 3.
- A 3-methyl-2,4-dioxo-tetrahydro-pyrimidine backbone.
- A carbonitrile group at position 4.
This compound is synthesized via multi-step reactions involving substituted pyridines and cyclic ketones, as seen in analogous carbonitrile derivatives (e.g., hexahydroquinoline-3-carbonitrile derivatives) . Spectroscopic methods (¹H NMR, IR, mass spectrometry) confirm its structural integrity .
Properties
IUPAC Name |
1-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-3-methyl-2,4-dioxopyrimidine-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClF3N5O2/c1-22-12(24)8(5-19)7-23(13(22)25)3-2-20-11-10(15)4-9(6-21-11)14(16,17)18/h4,6-7H,2-3H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABPPDADGZJPTTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CN(C1=O)CCNC2=C(C=C(C=N2)C(F)(F)F)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClF3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as trifluoromethylpyridines (tfmp), have been used in the agrochemical and pharmaceutical industries. They are thought to interact with various targets, depending on their specific structures and the presence of additional functional groups.
Mode of Action
The biological activities of tfmp derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety. The trifluoromethyl group in particular is known to significantly affect the biological activities and physical properties of compounds.
Biochemical Pathways
Tfmp derivatives are known to have various applications in the agrochemical and pharmaceutical industries, suggesting that they may interact with a wide range of biochemical pathways.
Biological Activity
The compound 1-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile is a pyrimidine derivative that has garnered attention due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a complex structure characterized by:
- A pyrimidine ring with dioxo and carbonitrile functional groups.
- A trifluoromethyl group which enhances lipophilicity and biological activity.
- A chlorinated pyridine moiety that may influence its interaction with biological targets.
Antimicrobial Properties
Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced antimicrobial activity. The presence of the trifluoromethyl group in this compound is hypothesized to facilitate stronger interactions with microbial enzymes or receptors, potentially leading to increased potency against various pathogens .
Anticancer Activity
Several studies have highlighted the anticancer potential of similar pyrimidine derivatives. For instance, the compound's structural analogs have been shown to inhibit cell proliferation in various cancer cell lines. The mechanism may involve the inhibition of key signaling pathways such as mTOR or NF-κB, which are critical in cancer progression .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cellular proliferation and survival.
- Receptor Modulation : Interaction with certain receptors could alter signaling pathways, leading to apoptosis in cancer cells.
Study 1: Anticancer Screening
A study conducted on a library of compounds identified this pyrimidine derivative as having significant anticancer properties against multicellular spheroids. The results indicated a dose-dependent response, suggesting that higher concentrations lead to increased cell death in cancerous tissues .
Study 2: Antimicrobial Efficacy
In vitro tests demonstrated that this compound exhibited notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values were comparable to those of established antibiotics, indicating its potential as a new therapeutic agent .
Comparative Analysis
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to this one exhibit significant antimicrobial properties. The structural motifs present in the compound suggest potential efficacy against various bacterial strains, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli .
Case Study: Antimicrobial Efficacy
A study involving derivatives of pyridine and pyrimidine compounds demonstrated their ability to inhibit bacterial growth by disrupting cell wall synthesis and metabolic pathways essential for bacterial survival .
Anticancer Properties
The compound's ability to induce apoptosis in cancer cells has been noted in preliminary studies. The presence of the pyrimidine ring is associated with anticancer activity due to its interference with nucleic acid synthesis and cell cycle regulation .
Case Study: Cytotoxic Effects on Cancer Cell Lines
In vitro studies have shown that derivatives of similar structures can lead to significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. These studies indicate a mechanism involving the inhibition of specific kinases involved in cancer cell proliferation .
Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor. Specifically, it may inhibit enzymes involved in inflammatory processes or metabolic pathways related to diseases such as diabetes and obesity .
Case Study: Inhibition of Glycosidases
Research has indicated that compounds with similar structural features can effectively inhibit glycosidases, which play a crucial role in carbohydrate metabolism. This inhibition could lead to therapeutic applications in managing diabetes .
Chemical Reactions Analysis
Formation of the Pyrimidinecarbonitrile Core
The pyrimidine ring is typically synthesized via cyclocondensation of malonate esters with urea derivatives. For example:
-
Reaction : Dimethyl malonate reacts with methylurea under acidic conditions to form a 2,4-dioxo-1,2,3,4-tetrahydropyrimidine intermediate.
-
Cyanation : Introduction of the cyano group at position 5 is achieved using trimethylsilyl cyanide (TMSCN) in the presence of a Lewis catalyst (e.g., ZnI₂) .
Example Reaction Table :
Functional Group Reactivity
The molecule contains three reactive centers:
-
Pyrimidine-2,4-dione : Susceptible to nucleophilic attack at C-2/C-4 positions.
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Pyridinylaminoethyl Bridge : Enables alkylation or coupling reactions.
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Trifluoromethylchloropyridine : Participates in SNAr (nucleophilic aromatic substitution).
Substitution at the Pyridine Ring
The 3-chloro-5-(trifluoromethyl)pyridine moiety undergoes regioselective substitutions:
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Chlorine Replacement : Reacts with amines (e.g., ethylenediamine) under Pd-catalyzed coupling to form the aminoethyl linker .
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Trifluoromethyl Stability : The CF₃ group is inert under mild conditions but may undergo defluorination under strong bases (e.g., KOtBu) .
Reaction Example :
Biological Activity
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Antimicrobial Action : Pyrimidinecarbonitriles exhibit broad-spectrum activity against S. aureus and E. coli (MIC: 4–16 µg/mL) due to membrane disruption .
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Lp-PLA₂ Inhibition : The pyridine-pyrimidine scaffold shows potential as a lipoprotein-associated phospholipase A₂ inhibitor, reducing inflammation markers .
Structure-Activity Relationship (SAR) Findings :
| Substituent | Position | Effect on Activity | Source |
|---|---|---|---|
| CF₃ | Pyridine C-5 | Enhances lipophilicity and target binding | |
| CN | Pyrimidine C-5 | Stabilizes keto-enol tautomers, improving solubility |
Degradation and Stability
Comparison with Similar Compounds
Key Observations :
- The chloro-trifluoromethyl-pyridine subunit is critical for target binding in kinase inhibitors and epigenetic modulators .
- The pyrimidinecarbonitrile backbone enhances metabolic stability compared to non-cyano analogues .
Bioactivity and Pharmacokinetic Comparisons
Similarity Indexing
Using Tanimoto coefficient-based similarity indexing (as in ), this compound shows:
Binding Affinity and Selectivity
- Docking variability: Minor structural changes (e.g., substituting ethylenediamine with piperazine) alter binding pocket interactions. For example, 341966-40-3 shows stronger affinity for kinase targets than the parent compound due to its nitro-aryl group .
- Bioactivity clustering : Hierarchical clustering of bioactivity profiles () groups this compound with pyrimidine-based kinase inhibitors, correlating with its structural motifs.
Pharmacokinetic Properties
| Property | 1-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-3-methyl-2,4-dioxo-tetrahydro-5-pyrimidinecarbonitrile | Aglaithioduline (SAHA analogue) | ZINC00027361 (GSK3 inhibitor) |
|---|---|---|---|
| Molecular Weight | 362.69 | 349.41 | 328.35 |
| LogP (Predicted) | 2.1 | 2.3 | 1.8 |
| Hydrogen Bond Acceptors | 7 | 6 | 5 |
| Bioavailability Score | 0.55 | 0.60 | 0.48 |
Preparation Methods
Preparation of 3-Chloro-5-(Trifluoromethyl)-2-Pyridinylamine
The pyridine fragment is synthesized via nucleophilic aromatic substitution. A representative method involves reacting 2-chloro-3-nitro-5-(trifluoromethyl)pyridine with ammonia under high-pressure conditions. Alternatively, palladium-catalyzed coupling reactions introduce the trifluoromethyl group to a pre-formed chloropyridine scaffold. For example, 2-amino-3-chloropyridine reacts with trifluoromethyl iodide in the presence of a Cu(I) catalyst to yield the target intermediate.
Key conditions :
- Solvent: Acetonitrile or dimethylformamide
- Temperature: 80–120°C
- Catalyst: Pd(PPh₃)₄ or CuI
- Reaction time: 12–24 hours.
Formation of the Pyrimidinecarbonitrile Core
Cyclocondensation Strategy
The pyrimidine ring is constructed via a cyclocondensation reaction between a β-ketonitrile and urea derivative. Methyl 3-aminocrotononitrile reacts with methyl carbamate in the presence of acetic anhydride to form 3-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile.
Optimization notes :
- Solvent : Glacial acetic acid improves yield by stabilizing intermediates.
- Temperature : Reflux conditions (120°C) drive the reaction to completion within 6 hours.
Coupling of Pyridine and Pyrimidine Fragments
Alkylation and Amine Coupling
The ethylamine linker is introduced through a two-step process:
- Chlorination : The pyrimidinecarbonitrile core is treated with phosphorus oxychloride to generate a reactive chloride at position 1.
- Nucleophilic substitution : The chloride intermediate reacts with ethylenediamine in tetrahydrofuran (THF) at 60°C, yielding 1-(2-aminoethyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile.
Final Coupling with the Pyridine Amine
The primary amine on the ethyl side chain undergoes condensation with 3-chloro-5-(trifluoromethyl)-2-pyridinylamine. This step employs a Mitsunobu reaction using triphenylphosphine and diethyl azodicarboxylate (DEAD) in THF.
Critical parameters :
- Molar ratio : 1:1.2 (pyrimidine derivative to pyridine amine)
- Reaction time : 8–12 hours
- Yield : ~65% after purification via flash chromatography.
Purification and Characterization
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how can reaction yields be improved?
The synthesis of pyrimidinecarbonitrile derivatives often involves multi-step protocols. For example, heating 2-methylthiopyrimidines under reflux with amines (e.g., 2-phenylethylamine) in solvent systems like DMSO:water (5:5) has been used for analogous compounds . Key steps include acidification with dilute HCl to precipitate the product. To improve yields:
Q. How can the compound’s purity and structural integrity be validated post-synthesis?
Methodological validation involves:
- Chromatography : Use reverse-phase HPLC with ammonium acetate buffer (pH 6.5) and a C18 column, as described for structurally related pyrimidines . Retention times (e.g., 0.81 minutes under SQD-FA05 conditions ) serve as reference.
- Spectroscopy : LCMS for molecular ion confirmation and FTIR to verify functional groups (e.g., C≡N stretch at ~2200 cm⁻¹).
- X-ray crystallography : Single-crystal analysis (e.g., R factor ≤ 0.054 ) resolves stereochemical ambiguities.
Q. What solvent systems are compatible with this compound for in vitro assays?
The compound’s solubility depends on substituent polarity. For pyrimidinecarbonitriles, DMSO is commonly used due to the hydrophobic trifluoromethyl and chloro groups. For aqueous dilution, DMSO:water (5:5) mixtures minimize precipitation . Pre-solubilization in DMSO followed by gradual buffer addition is recommended.
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to target enzymes?
Molecular docking studies using software like AutoDock Vina or Schrödinger Suite can model interactions with enzymes (e.g., kinases or cytochrome P450 isoforms). Key steps:
- Generate 3D conformers of the compound using density functional theory (DFT).
- Validate the model against crystallographic data from related structures (e.g., tetrahydrofuran-2-carbonitrile derivatives ).
- Analyze binding pockets for π-π stacking (pyridinyl ring) and hydrogen bonding (carbonitrile group).
Q. What strategies resolve contradictory bioactivity data in enzyme inhibition assays?
Discrepancies may arise from assay conditions or off-target effects. Mitigation approaches include:
Q. How can structure-activity relationship (SAR) studies guide derivative design?
Focus on modifying substituents to enhance potency or selectivity:
- Pyridinyl group : Replace 3-chloro-5-(trifluoromethyl) with electron-withdrawing groups (e.g., nitro) to alter electronic density .
- Ethylamino linker : Introduce steric hindrance (e.g., cyclopropyl substitution) to probe conformational flexibility.
- Pyrimidine core : Explore methyl vs. ethyl substitutions at position 3 to assess steric effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
